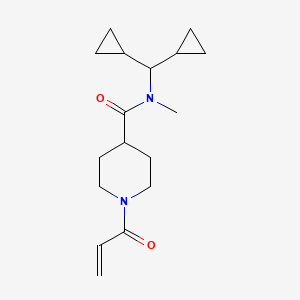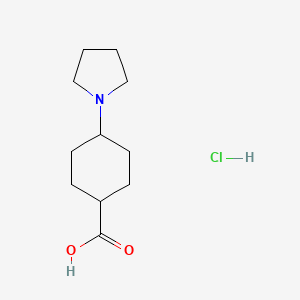
ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate is an organic compound with the molecular formula C16H17NO5 This compound features a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzoate ester with a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of ethyl 4-aminobenzoate to introduce the nitro group. This is followed by a Vilsmeier-Haack reaction to form the formyl group on the pyrrole ring. The dimethyl groups are introduced via alkylation reactions. Each step requires specific conditions, such as the use of strong acids for nitration, formylation reagents like DMF and POCl3 for the Vilsmeier-Haack reaction, and alkyl halides for the alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) in hydrochloric acid (HCl).
Substitution: Ammonia (NH3) or primary amines in ethanol or methanol as solvents.
Major Products
Oxidation: Ethyl 4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate.
Reduction: Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-aminobenzoate.
Substitution: Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-(substituted)benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly significant in these studies.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
Wirkmechanismus
The mechanism of action of ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate can be compared with similar compounds such as:
Ethyl 4-(3-formyl-1H-pyrrol-1-yl)-2-nitrobenzoate: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate:
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in different fields.
Eigenschaften
IUPAC Name |
ethyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-4-23-16(20)14-6-5-13(8-15(14)18(21)22)17-10(2)7-12(9-19)11(17)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRMZIUFOYHJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2690920.png)
![[1,2,4]Triazolo[1,5-a]pyridin-8-ol](/img/structure/B2690921.png)

![2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2690923.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2690927.png)


![1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B2690932.png)
![2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2690934.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2690936.png)
![1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2690937.png)
